molecular formula C10H15NO2 B3153652 (1S)-1-(2,6-Dimethoxyphenyl)ethylamine CAS No. 76279-32-8

(1S)-1-(2,6-Dimethoxyphenyl)ethylamine

Cat. No.: B3153652
CAS No.: 76279-32-8
M. Wt: 181.23 g/mol
InChI Key: LXTFHNHLQMVBTK-ZETCQYMHSA-N
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Description

(1S)-1-(2,6-Dimethoxyphenyl)ethylamine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and an ethylamine group attached to the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,6-Dimethoxyphenyl)ethylamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include hydrogen gas with a palladium catalyst or sodium borohydride in the presence of an acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,6-Dimethoxyphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, oximes, secondary amines, and various substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2,6-Dimethoxyphenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-Dimethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,6-Dimethoxyphenyl)ethylamine: A stereoisomer with similar chemical properties but different biological activity.

    2,6-Dimethoxyphenethylamine: Lacks the chiral center and has different reactivity and applications.

    2,6-Dimethoxyphenylhydrazine: Contains a hydrazine group instead of an ethylamine group, leading to different chemical behavior.

Uniqueness

(1S)-1-(2,6-Dimethoxyphenyl)ethylamine is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S)-1-(2,6-dimethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFHNHLQMVBTK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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